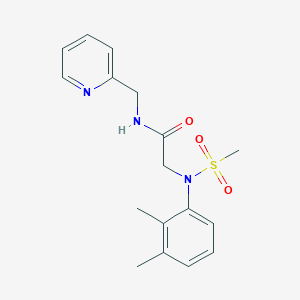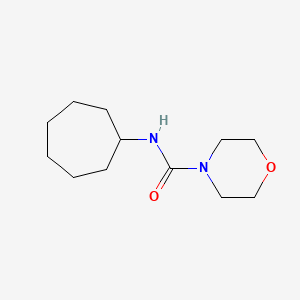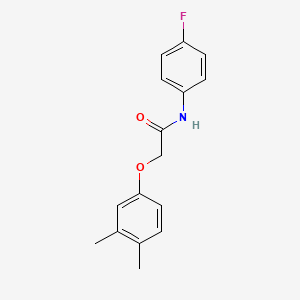
5-(3-chloro-4-isopropoxybenzylidene)-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to our compound often involves the acylation of alkali metal salts of arylidene-thiazolidinediones with various acyl chlorides. Popov-Pergal et al. (2010) described the synthesis of new 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones, which provides insight into the synthetic strategies that might be applicable to our compound of interest. Their structures were confirmed using techniques like IR, NMR, and MS spectroscopy, alongside crystal structure determination via X-ray diffraction (Popov-Pergal et al., 2010).
Molecular Structure Analysis
The molecular structure of imidazolidinedione derivatives can be analyzed through single-crystal X-ray diffraction, which reveals the spatial arrangement of atoms within the molecule. For example, Wang et al. (2005) studied a molecule with a similar core, noting its coplanarity and the presence of weak intramolecular hydrogen bonds, which could be relevant for understanding the structural aspects of our target compound (Wang, Chu, & Su, 2005).
Chemical Reactions and Properties
Imidazolidinedione derivatives undergo a variety of chemical reactions, influenced by their functional groups. Jha (2005) described an unusual synthesis involving a benzylidene compound that could highlight the reactive nature and potential chemical transformations applicable to our compound of interest (Jha, 2005).
Eigenschaften
IUPAC Name |
(5E)-5-[(3-chloro-4-propan-2-yloxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-7(2)19-11-4-3-8(5-9(11)14)6-10-12(17)16-13(18)15-10/h3-7H,1-2H3,(H2,15,16,17,18)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHKOKMWWWLYBD-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[3-chloro-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{[(ethylamino)carbonothioyl]amino}benzoate](/img/structure/B5533380.png)
![2-methyl-4-(4-{[3-(4-morpholinyl)-1-azetidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5533382.png)
![N-{3-[2-methyl-4-(4-methylphenyl)-5-oxo-1-piperazinyl]-3-oxopropyl}acetamide](/img/structure/B5533385.png)
![N-(5-chloro-2-pyridinyl)-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5533391.png)
![2-bromo-N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B5533398.png)
![4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5533402.png)
![4-[3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidine](/img/structure/B5533406.png)

![N'-[(2-chloro-6-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5533411.png)

![methyl {1-methyl-2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}carbamate](/img/structure/B5533437.png)


